2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Overview
Description
2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, also known as this compound, is a useful research compound. Its molecular formula is C12H18BNO3 and its molecular weight is 235.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization :
- A study by Liao et al. (2022) synthesized 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, demonstrating its potential as a raw material for new compounds (Liao et al., 2022).
- Takagi and Yamakawa (2013) developed a method for synthesizing (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) arenes, using a Pd-catalyzed borylation of arylbromides (Takagi & Yamakawa, 2013).
Application in Batteries :
- Kucuk and Abe (2020) found that DiOB-Py enhances fluoride ion conductivity and CsF solubility in organic liquid electrolyte-based fluoride shuttle batteries, improving their performance (Kucuk & Abe, 2020).
Medical Research :
- Abd El Kader et al. (2012) noted that Pirfenidone-based compounds, including this compound, show promising therapeutic effects for treating fibrosis (Abd El Kader et al., 2012).
- Wang et al. (2018) highlighted that BSIH analogs, including this compound, show improved hydrolytic stability and cytoprotection against oxidative stress, enhancing their potential for targeting iron sequestration in cells under stress (Wang et al., 2018).
- Xiao-meng Wang et al. (2015) found that Alkylurea-based compounds, such as this one, can serve as potent PI3K inhibitors and effective anticancer agents (Xiao-meng Wang et al., 2015).
Chemical Reactions and Properties :
- Sopková-de Oliveira Santos et al. (2003) discovered that 2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, a regioisomer of this compound, exhibits different chemical reactivity and structural properties (Sopková-de Oliveira Santos et al., 2003).
- Hedidi et al. (2016) revealed that deprotometalation of methoxy and fluoro-pyridines, such as this compound, in tetrahydrofuran shows regioselectivity-computed CH acidity relationships, indicating potential applications in organic synthesis (Hedidi et al., 2016).
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of various organic compounds and in the development of novel copolymers .
Mode of Action
The compound can participate in various chemical reactions. For instance, it can be involved in nucleophilic and amidation reactions . It’s also used in the Suzuki reaction, a type of cross-coupling reaction, to form biaryl compounds .
Biochemical Pathways
It’s known that the compound can be used in the synthesis of cholinergic drugs, which can treat gastrointestinal diseases . It’s also used in the synthesis of organic electroluminescent devices .
Result of Action
The molecular and cellular effects of this compound’s action depend on its application. For instance, in the synthesis of cholinergic drugs, it could potentially affect nerve cell function . In the context of organic electroluminescent devices, it could influence the device’s light-emitting properties .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For example, its melting point is between 47-51 °C , indicating that it could change state under high temperatures.
Safety and Hazards
Future Directions
The compound has a wide range of applications in pharmacy and biology . It is not only an important intermediate in organic synthesis, but also has a wide range of applications in pharmacy and biology . It can be used in the construction of stimulus-responsive drug carriers due to their advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism .
Properties
IUPAC Name |
2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO3/c1-11(2)12(3,4)17-13(16-11)9-6-7-10(15-5)14-8-9/h6-8H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOGNDJLSYMJGPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584511 | |
Record name | 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40584511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
445264-61-9 | |
Record name | 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=445264-61-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40584511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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